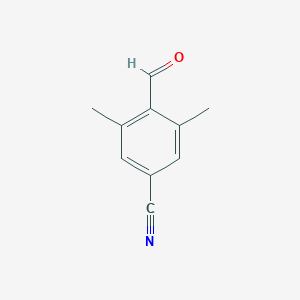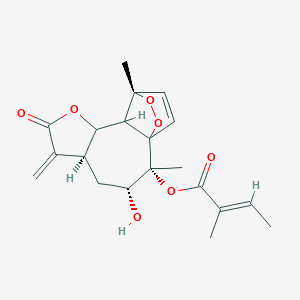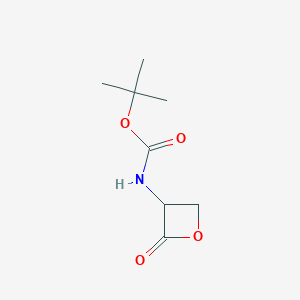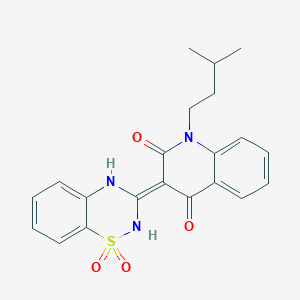
3-(1,1-Dioxido-4h-1,2,4-Benzothiadiazin-3-Yl)-4-Hydroxy-1-(3-Methylbutyl)quinolin-2(1h)-One
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis and Biological Activity
The synthesis of 3-(1,1-dioxido-4h-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)quinolin-2(1h)-one derivatives has been a subject of interest due to their potential as hepatitis C virus NS5B polymerase inhibitors. These compounds have been modified to enhance their physicochemical properties and potency profile . A related series of compounds, 2-(4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)quinazolin-4(3H)-ones, were synthesized through condensation and cyclization reactions, showing marked activity against Bacillus subtilis . Another study focused on the synthesis and in vitro activity of similar derivatives, further emphasizing their potential as anti-HCV drugs .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a 4-hydroxyquinolin-2(1H)-one core, which has been modified in various ways to enhance biological activity. For instance, the alkylation and acylation of aminocarbostyrils, which are intermediates in the synthesis of these compounds, have been investigated, with some analogs showing antiallergic activity . The chemistry of related 5H-benzoxazolo[3,2-a]quinolin-5-ones has been explored to prepare novel quinoline derivatives, demonstrating the versatility of these molecular frameworks .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include condensation, cyclization, and various substitution reactions. For example, the reaction of substituted-2-(4-amino phenyl)benzo[d]thiazole with 3-(2-bromoacetyl)-4-hydroxyquinolin-2(1H)-one in the presence of glacial acetic acid resulted in novel benzo[d]thiazolyl substituted-2-quinolone hybrids with significant anticancer and antibacterial activity . Similarly, the synthesis of 3-((4-(t-butyl)-2-(2-benzylidenehydrazinyl)thiazol-5-yl)methyl)quinolin-2(1H)-ones involved the design and synthesis of compounds with inhibitory activity against neuraminidase of the influenza H1N1 virus .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their biological activities. For instance, the presence of a free carboxyl group in {[(4-hydroxy-1-methyl-2,2-dioxido-1H-2,1-benzothiazin-3-yl)carbonyl]amino} benzoic acids has been associated with potential diuretic properties, while their carbamide derivatives have shown potential as analgesics . The modification of the benzo rings and the introduction of various substituents are strategies used to optimize these properties for therapeutic applications.
科学的研究の応用
Hepatitis C Virus (HCV) NS5B Polymerase Inhibition
A significant application of this compound is its role as a potent inhibitor of the HCV NS5B polymerase. Tedesco et al. (2009) explored modifications to the benzo rings of this compound class, aiming to enhance its potency as an inhibitor. These modifications yielded promising results in both biochemical and cellular assays for HCV polymerase inhibition (Tedesco et al., 2009). Similarly, Tedesco et al. (2006) reported on the structure-activity relationships of this compound, highlighting its effectiveness in inhibiting HCV polymerase and the replication of the subgenomic HCV replicon in cells (Tedesco et al., 2006).
Antibacterial Activity
Zia-ur-Rehman et al. (2006) synthesized derivatives of this compound and evaluated their biological activity against various bacteria. They found some derivatives exhibited marked activity against Gram-positive bacteria, particularly Bacillus subtilis (Zia-ur-Rehman et al., 2006).
Anticancer Potential
Bolakatti et al. (2020) investigated a series of derivatives of this compound for their anticancer activity. Their studies revealed that some derivatives showed significant activity against cancer cells, suggesting potential for further development as anticancer agents (Bolakatti et al., 2020).
Synthesis of Biologically Active Heterocycles
Aleksanyan and Hambardzumyan (2020) utilized this compound in the synthesis of quinolinyl-substituted heterocycles. These synthesized compounds have potential in various biological applications, although specific activities were not detailed in their study (Aleksanyan & Hambardzumyan, 2020).
Antimicrobial Agents
Ahmad et al. (2011) synthesized a series of compounds from this chemical, showing moderate to significant anti-microbial activities. They noted that compounds with greater lipophilicity exhibited higher anti-bacterial activities (Ahmad et al., 2011).
将来の方向性
特性
IUPAC Name |
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13(2)11-12-24-16-9-5-3-7-14(16)19(25)18(21(24)26)20-22-15-8-4-6-10-17(15)29(27,28)23-20/h3-10,13,25H,11-12H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFPIRFODWNQIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=CC=CC=C4N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Dioxido-4h-1,2,4-Benzothiadiazin-3-Yl)-4-Hydroxy-1-(3-Methylbutyl)quinolin-2(1h)-One | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

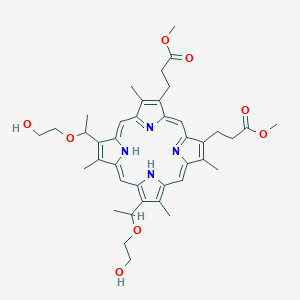
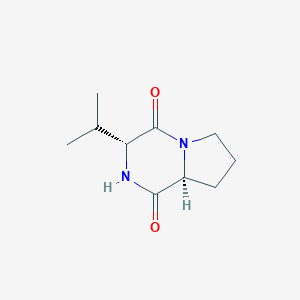
![3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide](/img/structure/B137158.png)
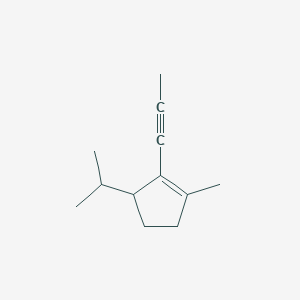
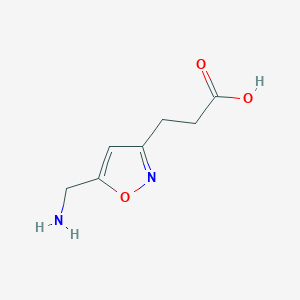
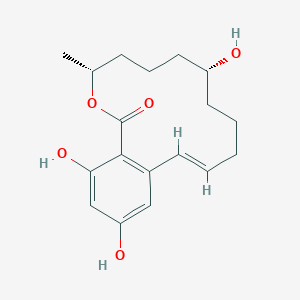
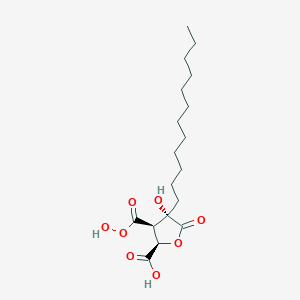
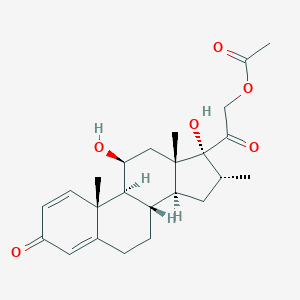
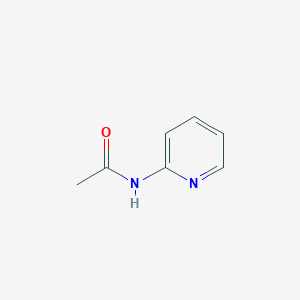
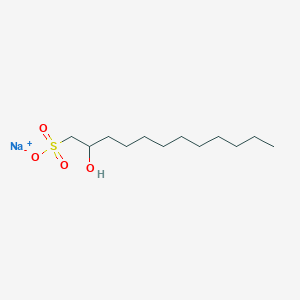
![2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B137184.png)
